molecular formula C14H19ClF3N B1531719 Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803570-20-8

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1531719
CAS No.: 1803570-20-8
M. Wt: 293.75 g/mol
InChI Key: PFQQPCBVCLVSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14F3N. It is a derivative of cyclohexylmethanamine, where a trifluoromethyl group is attached to the phenyl ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Substitution: The synthesis of this compound can begin with the bromination of cyclohexylmethanamine to form cyclohexylmethyl bromide. This intermediate can then undergo nucleophilic substitution with a trifluoromethyl phenyl anion.

  • Reductive Amination: Another method involves the reductive amination of cyclohexylmethanamine with a trifluoromethyl phenyl ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Sodium cyanoborohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine oxide.

  • Reduction: Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine.

  • Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid

  • N-cyclohexyl-3-(3-(trifluoromethyl)phenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQPCBVCLVSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 6
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.